6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one
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Overview
Description
6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a piperazine moiety, and a pyridazinone core, making it an interesting subject for chemical research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the intermediate 4-(furan-2-carbonyl)piperazine. This intermediate is further reacted with 5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Industrial methods may also involve continuous flow reactors and automated systems to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl groups can produce corresponding alcohols.
Scientific Research Applications
6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-[4-(pyrazine-2-carbonyl)piperazine-1-carbonyl]-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one
- 6-[4-(pyridine-2-carbonyl)piperazine-1-carbonyl]-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one
Uniqueness
6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in designing new compounds with specific desired activities.
Properties
IUPAC Name |
6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-methoxy-2-phenylpyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5/c1-29-17-14-18(26)25(15-6-3-2-4-7-15)22-19(17)21(28)24-11-9-23(10-12-24)20(27)16-8-5-13-30-16/h2-8,13-14H,9-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDNRSBPFXCBGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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